molecular formula C2H11F5O B6350277 methoxymethane;pentahydrofluoride CAS No. 445494-65-5

methoxymethane;pentahydrofluoride

Cat. No.: B6350277
CAS No.: 445494-65-5
M. Wt: 146.10 g/mol
InChI Key: UXSOKQNTBQTPHD-UHFFFAOYSA-N
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Description

Methoxymethane;pentahydrofluoride, also known as dimethyl ether pentahydrofluoride complex, is a chemical compound with the formula CH₃OCH₃·5HF. This compound is a complex of methoxymethane (dimethyl ether) and hydrogen fluoride. It is known for its unique properties and applications in various fields of chemistry and industry.

Mechanism of Action

Target of Action

The primary target of the Dimethyl Ether/HF Complex is the chemical bonds in various organic compounds. The complex acts as a fluorinating agent , introducing a fluorine atom into the target molecule . This can lead to significant changes in the chemical and physical properties of the target molecule.

Mode of Action

The Dimethyl Ether/HF Complex interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom, resulting in the formation of a new compound. The complex’s high reactivity allows it to effectively break the bonds in the target molecule and introduce the fluorine atom .

Biochemical Pathways

For instance, the complex has been used in the synthesis of alkyl fluorides , which can be used in various applications, including medical imaging and drug delivery.

Result of Action

The primary result of the action of the Dimethyl Ether/HF Complex is the formation of a new compound through the process of fluorination . This can lead to significant changes in the chemical and physical properties of the target molecule, potentially making it more reactive, stable, or suitable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethane;pentahydrofluoride can be synthesized by reacting methoxymethane with hydrogen fluoride under controlled conditions. The reaction typically involves the following steps:

    Methoxymethane Production: Methoxymethane is produced by the dehydration of methanol using a catalyst such as sulfuric acid. The reaction is as follows[ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ]

    Complex Formation: Methoxymethane is then reacted with hydrogen fluoride to form the pentahydrofluoride complex. The reaction is carried out under anhydrous conditions to prevent the formation of water, which can interfere with the complex formation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The key steps include:

    Methanol Dehydration: Large-scale dehydration of methanol to produce methoxymethane.

    Hydrogen Fluoride Reaction: Controlled addition of hydrogen fluoride to methoxymethane in a continuous flow reactor to form the pentahydrofluoride complex.

Chemical Reactions Analysis

Types of Reactions

Methoxymethane;pentahydrofluoride undergoes various chemical reactions, including:

    Substitution Reactions: The hydrogen fluoride component can participate in substitution reactions, replacing other functional groups in organic compounds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanol and hydrogen fluoride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used as reagents. The reaction conditions include ambient temperature and pressure.

Major Products Formed

    Substitution Reactions: The major products depend on the specific electrophile used. For example, reacting with an alkyl halide can produce an ether.

    Hydrolysis: The major products are methanol and hydrogen fluoride.

Scientific Research Applications

Methoxymethane;pentahydrofluoride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in substitution reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use as an anesthetic or analgesic due to its interaction with biological membranes.

    Industry: Used in the production of fluorinated compounds and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Ether: Similar in structure but lacks the hydrogen fluoride component. Used as a fuel and aerosol propellant.

    Methanol: A precursor to methoxymethane, used as a solvent and antifreeze.

    Hydrogen Fluoride: A component of the complex, used in the production of fluorinated compounds.

Uniqueness

Methoxymethane;pentahydrofluoride is unique due to its combination of methoxymethane and hydrogen fluoride, which imparts distinct chemical properties and reactivity. Its ability to participate in both substitution and hydrolysis reactions makes it versatile in various applications.

Properties

IUPAC Name

methoxymethane;pentahydrofluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O.5FH/c1-3-2;;;;;/h1-2H3;5*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSOKQNTBQTPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC.F.F.F.F.F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H11F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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